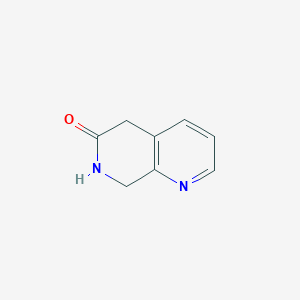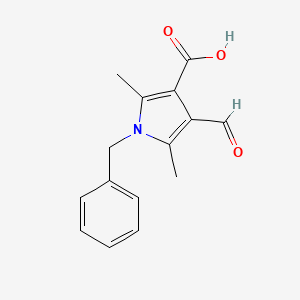
2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid, commonly known as AEEA, is a synthetic compound that has shown potential in various scientific research applications. AEEA is a derivative of the amino acid glutamate and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of AEEA is not fully understood, but it is believed to act as an inhibitor of the enzyme glutamate decarboxylase. Glutamate decarboxylase is an enzyme that converts glutamate to gamma-aminobutyric acid (GABA), a neurotransmitter that plays a critical role in the central nervous system. By inhibiting glutamate decarboxylase, AEEA may increase the levels of glutamate, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
AEEA has been shown to have various biochemical and physiological effects, including its ability to increase the levels of glutamate in the brain. Glutamate is an excitatory neurotransmitter that plays a critical role in various physiological processes, including learning and memory. AEEA has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using AEEA in lab experiments is its ability to increase the levels of glutamate in the brain, which can be useful in studying the role of glutamate in various physiological processes. However, AEEA has limitations in terms of its stability and solubility, which can affect its efficacy in lab experiments.
Zukünftige Richtungen
There are various future directions for AEEA research, including its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. AEEA may also be used as a building block for the synthesis of novel compounds with potential therapeutic applications. Further research is needed to fully understand the mechanism of action of AEEA and its potential therapeutic applications.
Conclusion:
In conclusion, AEEA is a synthetic compound that has shown potential in various scientific research applications. AEEA can be synthesized using various methods and has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. AEEA has been shown to have various biochemical and physiological effects, including its ability to increase the levels of glutamate in the brain. Further research is needed to fully understand the mechanism of action of AEEA and its potential therapeutic applications.
Synthesemethoden
AEEA can be synthesized using various methods, including the reaction of N-ethylaniline with ethyl 2-oxo-4-aminobutanoate, followed by the reaction with ethylenediamine. Another method involves the reaction of N-ethylaniline with ethyl 4-chloro-2-oxobutanoate, followed by the reaction with ethylenediamine. The synthesis of AEEA requires careful control of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
AEEA has shown potential in various scientific research applications, including its use as a building block for the synthesis of novel compounds with potential therapeutic applications. AEEA has been used as a precursor for the synthesis of various amino acid derivatives, including dipeptides and tripeptides. These compounds have shown potential in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(2-aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-2-10-5-3-4-6-11(10)17-13(18)9-12(14(19)20)16-8-7-15/h3-6,12,16H,2,7-9,15H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWKZAMVPFUPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550623.png)
![2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2550624.png)




![11-imino-12-(4-methylphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-ylamine](/img/structure/B2550630.png)




